(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Description
Properties
Molecular Formula |
C11H21NO9 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
InChI Key |
RZALONVQKUWRRY-XOJLQXRJSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
L-Carnitine and L-tartaric acid react in a 2:1 molar ratio to form the bis-carnitinium tartrate salt:
The reaction occurs in ethanol with <5% (w/w) water to minimize solubility and drive precipitation.
Process Parameters
-
Solvent Composition : Ethanol (95–100% purity) ensures low water content (<5%), critical for reducing energy consumption and enhancing yield.
-
Temperature : Reaction mixtures are maintained at 40–69°C during tartaric acid addition to prevent premature crystallization.
-
Concentration : L-Carnitine solutions (12–25% w/w) and tartaric acid solutions (5–10% w/w) optimize crystal growth.
Crystallization and Isolation
Post-reaction, the mixture is cooled to 20–40°C, and crystals are vacuum-filtered. Washing with cold ethanol (≤10°C) removes impurities, yielding >90% purity with 67.2% L-carnitine content.
Table 1: Ethanol-Based Synthesis Parameters and Outcomes
| Parameter | Range/Value | Impact on Yield/Purity |
|---|---|---|
| Ethanol water content | <5% (w/w) | ↑ Crystallization efficiency |
| Reaction temperature | 40–69°C | ↓ Energy use, ↑ solubility |
| Molar ratio (C:T) | 2:1 | Prevents unreacted residuals |
| Cooling rate | 0.5°C/min | Controls crystal size |
Organic Solvent Systems with Odor Control
CN109096129A introduces a method using anhydrous methanol or ethanol with activated carbon to eliminate residual fish-like odors from L-carnitine.
Key Steps
-
Dissolution and Deodorization : L-Carnitine is dissolved in methanol (300 mL per 50 g) with 5% activated carbon, stirred at 25°C for 1 hour, and filtered.
-
Acid Addition : A tartaric acid solution (22.5 g in 190 mL methanol) is added dropwise (45 min) to the deodorized carnitine solution at 58°C.
-
Gradient Cooling :
Advantages
-
Odor Mitigation : Activated carbon adsorption reduces volatile amines by >90%.
-
Yield : 95% molar yield with 99.5% purity (HPLC).
Comparative Analysis of Industrial-Scale Methods
Energy Efficiency
Ethanol-based methods require 30–50% less energy than aqueous systems (e.g., EP0434088A1 ) by avoiding high-temperature decoloration and prolonged cooling.
Scalability Challenges
Table 2: Solvent System Comparison
| Parameter | Ethanol (<5% H₂O) | Methanol + Activated Carbon |
|---|---|---|
| Yield | 91.7% | 95% |
| Purity | 98% (titration) | 99.5% (HPLC) |
| Odor Control | Not addressed | Yes (activated carbon) |
| Energy Consumption | Moderate | High (gradient cooling) |
Innovations in Process Optimization
Seeding Techniques
Adding 0.1–1% (w/w) seed crystals during cooling reduces nucleation time and improves crystal uniformity.
Continuous Flow Reactors
Pilot studies (e.g., WO2008080287A1 ) demonstrate that continuous systems enhance mixing and reduce batch variability, achieving 98% conversion in ≤2 hours.
Quality Control and Analytical Methods
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Structure
The structure of L-carnitine tartrate includes a hydroxyl group and a quaternary ammonium group, which contribute to its solubility and biological activity. The compound is derived from L-carnitine and tartaric acid, making it relevant in metabolic processes.
Biochemical Research
L-carnitine tartrate is primarily studied for its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, crucial for energy production in cells. Research indicates that supplementation can enhance exercise performance by improving fat oxidation during physical activity.
Nutritional Supplementation
Due to its role in energy metabolism, L-carnitine tartrate is commonly used as a dietary supplement aimed at improving athletic performance and recovery. Studies have shown that it may help reduce muscle soreness and enhance recovery post-exercise.
Therapeutic Applications
Research has explored the therapeutic potential of L-carnitine tartrate in various medical conditions:
- Cardiovascular Health : It is investigated for its potential to improve heart function and reduce symptoms in patients with heart failure.
- Metabolic Disorders : Studies suggest that it may aid in managing metabolic syndrome and type 2 diabetes by improving insulin sensitivity and lipid profiles.
- Neurological Health : There is emerging evidence that L-carnitine may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Industrial Applications
L-carnitine tartrate's properties make it suitable for use in food products as a nutritional additive. Its stability and ease of incorporation into formulations are advantageous for manufacturers looking to enhance the nutritional profile of their products.
Case Study 1: Athletic Performance Enhancement
A study conducted on athletes supplemented with L-carnitine tartrate showed significant improvements in endurance and reduced muscle damage markers after prolonged exercise. The findings suggest that this compound can be effective in enhancing athletic performance by optimizing energy utilization during workouts.
Case Study 2: Cardiovascular Benefits
In clinical trials involving patients with chronic heart failure, supplementation with L-carnitine tartrate resulted in improved exercise capacity and quality of life metrics. This highlights its potential as an adjunct therapy in managing heart conditions.
Data Table: Comparison of Applications
| Application Area | Specific Use | Evidence Level |
|---|---|---|
| Biochemical Research | Fatty acid metabolism | High |
| Nutritional Supplementation | Athletic performance enhancement | Moderate to High |
| Therapeutic Applications | Heart health, metabolic disorders | Moderate |
| Industrial Applications | Food additive | Moderate |
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic Acid
- Structure : A stereoisomer of tartaric acid with two hydroxyl groups and two carboxylic acid groups in the (2R,3R) configuration.
- Synonyms: D-(-)-Tartaric acid enantiomer; CAS 10390-80-4 (Note: Molecular formula in likely refers to a derivative; pure tartaric acid is C₄H₆O₆) .
- Properties : Optically active, chiral, and a naturally occurring isomer in grapes and wine.
(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate
- Structure: A quaternary ammonium salt with a hydroxybutanoate backbone and a trimethylazaniumyl group at position 2.
- Synonyms: 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium; CAS 541-15-1 .
- Properties : Polar, charged molecule likely involved in biochemical pathways, such as microbial metabolism .
Comparison with Structurally Similar Compounds
(2R,3R)-2,3-Dihydroxybutanedioic Acid vs. Related Dicarboxylic Acids
Key Differences :
(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate vs. Other Hydroxybutanoates
Key Differences :
- Charge: The trimethylazaniumyl group confers a positive charge, distinguishing it from neutral or anionic analogs like phosphorylated or methyl-substituted hydroxybutanoates.
- Biological Role : Unlike phosphorylated analogs (e.g., ), the trimethylazaniumyl derivative may act as a microbial metabolite or osmolyte .
(2R,3R)-2,3-Dihydroxybutanedioic Acid
(3R)-3-Hydroxy-4-(Trimethylazaniumyl)Butanoate
- Biochemical Relevance : Cited in studies by Borurn et al. (), suggesting roles in microbial stress response or nitrogen metabolism .
Data Tables
Table 1: Physical Properties of Tartaric Acid Isomers
| Property | (2R,3R)-Tartaric Acid | Meso-Tartaric Acid | L-(+)-Tartaric Acid |
|---|---|---|---|
| Melting Point (°C) | 170 | 140 | 170 |
| Optical Rotation [α]D | -12.7° | 0° | +12.7° |
| Natural Occurrence | Grapes, wine | Synthetic | Rare in nature |
Table 2: Comparison of Hydroxybutanoate Derivatives
Biological Activity
The compound (2R,3R)-2,3-dihydroxybutanedioic acid (commonly known as tartaric acid ) and its derivative (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate are of significant interest in biological and pharmaceutical research. This article explores their biological activities, including metabolic roles, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₄H₆O₆ for tartaric acid and C₈H₁₈N₂O₆ for its derivative.
- Molecular Weight :
- Tartaric acid: 150.09 g/mol
- Trimethylazaniumyl derivative: 311.29 g/mol
- CAS Number :
- Tartaric acid: 87-69-4
- Trimethylazaniumyl derivative: 70700026
Biological Roles
- Human Metabolism :
- Plant Metabolism :
- Neuroprotective Effects :
The biological activity of these compounds can be attributed to several mechanisms:
- Antioxidant Activity : Both compounds exhibit antioxidant properties, which help mitigate oxidative stress in cells.
- Enzyme Inhibition : They may inhibit specific enzymes involved in metabolic pathways, influencing the overall metabolic rate and energy production .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of the trimethylazaniumyl derivative on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Metabolic Profiling
In a metabonomics study, researchers analyzed the metabolic profiles of subjects consuming diets rich in tartaric acid. The findings revealed alterations in lipid metabolism and improved glucose tolerance, highlighting the compound's role in metabolic regulation .
Data Table: Summary of Biological Activities
| Compound Name | Biological Role | Mechanism of Action | Potential Applications |
|---|---|---|---|
| (2R,3R)-2,3-Dihydroxybutanedioic Acid | Human Xenobiotic Metabolite | Antioxidant activity | Dietary supplement |
| (3R)-3-Hydroxy-4-(trimethylazaniumyl)butanoate | Neuroprotective Agent | Enzyme inhibition | Treatment for neurodegenerative diseases |
Q & A
Q. How can the stereochemical purity of (2R,3R)-2,3-dihydroxybutanedioic acid be verified experimentally?
- Methodological Answer : Stereochemical verification requires chiral chromatography or nuclear magnetic resonance (NMR) analysis. For diastereomers, - and -NMR can distinguish between (2R,3R) and (2S,3S) configurations based on coupling constants and chemical shifts. For example, vicinal diols in tartaric acid derivatives exhibit distinct splitting patterns in -NMR spectra due to J-coupling . Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC can resolve enantiomers, with retention times validated against known standards .
Q. What synthetic routes are available for (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves quaternization of a tertiary amine precursor. For example, reacting (3R)-3-hydroxy-4-bromobutanoate with trimethylamine under anhydrous conditions yields the target compound. Intermediate characterization includes Fourier-transform infrared spectroscopy (FTIR) for amine-to-ammonium conversion (loss of N-H stretch at ~3300 cm, emergence of C-N vibrations at ~1630 cm) and mass spectrometry (MS) to confirm molecular ion peaks . Purity is assessed via ion-exchange chromatography to separate charged species .
Q. How does pH affect the stability of (2R,3R)-2,3-dihydroxybutanedioic acid in aqueous solutions?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–10) with controlled temperature. Degradation is monitored via high-performance liquid chromatography (HPLC) with UV detection at 210 nm (carboxylate absorption). Acidic conditions (pH < 3) promote lactonization, forming cyclic esters, while alkaline conditions (pH > 8) lead to decarboxylation. Kinetic data (e.g., half-life at pH 7: ~120 hours) can be modeled using Arrhenius equations .
Advanced Research Questions
Q. How can computational modeling predict the interaction between (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate and biological membranes?
- Methodological Answer : Molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) assess partitioning behavior. The compound’s zwitterionic structure and amphiphilic nature favor surface adsorption. Parameters include radial distribution functions (RDFs) for phosphate groups and lipid tails, and free energy profiles using umbrella sampling. Validation via experimental techniques like surface plasmon resonance (SPR) confirms binding affinities .
Q. What contradictions exist in reported enzymatic activity data for (2R,3R)-2,3-dihydroxybutanedioic acid as a metabolic intermediate?
- Methodological Answer : Discrepancies arise from substrate stereospecificity in dehydrogenase enzymes. For example, Lactobacillus spp. preferentially metabolize (2R,3R)- over (2S,3S)-isomers, while mammalian mitochondria show no selectivity. Confounding factors include cofactor availability (NAD vs. NADP) and assay conditions (pH, temperature). Meta-analysis of kinetic parameters (, ) across studies is critical to resolve contradictions .
Q. How can isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) track the metabolic fate of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate in in vivo studies?
- Methodological Answer : Isotope-enriched analogs are synthesized via -methylation of trimethylamine or deuterated butanoate precursors. Tracer experiments in model organisms (e.g., C. elegans) are analyzed using liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM). Metabolic flux analysis (MFA) quantifies incorporation into pathways like β-oxidation or carnitine shuttle systems .
Data Contradiction Analysis
Q. Why do NMR spectra of synthetic (2R,3R)-2,3-dihydroxybutanedioic acid sometimes show unexpected peaks?
- Analysis : Impurities may arise from residual solvents (e.g., DMSO-d at δ 2.50 ppm) or diastereomeric byproducts. For example, incomplete resolution during chiral synthesis can yield (2R,3S) or (2S,3R) isomers. High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are essential to confirm structural integrity .
Q. How to reconcile conflicting solubility data for (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate in polar vs. nonpolar solvents?
- Analysis : Discrepancies stem from the compound’s zwitterionic nature. In polar aprotic solvents (e.g., DMF), it dissolves via ion-dipole interactions, while in nonpolar solvents (e.g., hexane), aggregation reduces solubility. Dynamic light scattering (DLS) measurements reveal micelle formation in aqueous solutions, explaining variability in reported solubility values .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Stereochemical Validation
Q. Table 2. Stability of (2R,3R)-2,3-Dihydroxybutanedioic Acid
| pH | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| 2 | 24 | Lactonization |
| 7 | 120 | None (stable) |
| 10 | 48 | Decarboxylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
